molecular formula C13H14BNO4S B1373122 (5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronic acid CAS No. 1150114-33-2

(5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronic acid

Cat. No. B1373122
CAS RN: 1150114-33-2
M. Wt: 291.1 g/mol
InChI Key: SQIAUEBFZXVDHP-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds .


Synthesis Analysis

Boronic acids can be synthesized through various methods. One common method is the reaction of organolithium or Grignard reagents with borate esters .


Molecular Structure Analysis

The boron atom in boronic acids is typically sp2 hybridized, meaning it forms a trigonal planar geometry. The oxygen atom is also sp2 hybridized, forming a double bond with the boron atom .


Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction, which is a type of reaction that forms carbon-carbon bonds . They can also undergo protodeboronation, a reaction that involves the removal of the boron group .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid: is a valuable reagent in the Suzuki–Miyaura cross-coupling (SM) reaction . This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound’s boronic acid group facilitates the transmetalation step, where it donates an organic group to a transition metal catalyst, typically palladium. This step is crucial for the coupling process that forms the new carbon-carbon bond.

Catalyst in Organic Synthesis

Due to its boronic acid moiety, this compound can act as a catalyst or co-catalyst in various organic transformations . Its Lewis acidity can be harnessed to accelerate reactions such as the functionalization of diols, carbohydrates, and epoxide ring-opening reactions. This is particularly useful in synthesizing complex organic molecules with high precision.

Medicinal Chemistry

In medicinal chemistry, boronic acids are explored for their potential as inhibitors of various enzymes . The boronic acid moiety can form reversible covalent bonds with nucleophilic sites in enzymes, making compounds like 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid interesting candidates for drug design and discovery.

Material Science

Organoboron compounds, including boronic acids, are integral to the development of new materials . They can be used to create polymers with unique properties or as precursors for the synthesis of optoelectronic materials. Their ability to form stable complexes with other molecules adds versatility to material design.

Bioconjugation and Imaging

The boronic acid group can react with diols, which are present in many biological molecules, allowing for bioconjugation . This property is useful in attaching fluorescent tags or other markers to biomolecules for imaging and diagnostic purposes.

Development of Optoelectronic Materials

Boronic acids are used in the synthesis of optoelectronic materials due to their ability to form stable complexes with various ligands . This application is significant in the field of electronics, where new materials with specific light-emitting or -absorbing properties are constantly being sought.

Polymer Chemistry

The compound can be involved in the chain-growth catalyst transfer polycondensation, which is a method for creating conjugated alternating copolymers . These polymers have applications in electronic devices due to their conductive properties.

Environmental Chemistry

Organoboron compounds are generally considered environmentally benign . This makes 5-((Benzyloxycarbonylamino)methyl)thiophene-2-boronic acid a preferable choice in reactions where environmental impact is a concern, such as green chemistry applications.

Safety And Hazards

Like many chemical compounds, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

[5-(phenylmethoxycarbonylaminomethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4S/c16-13(19-9-10-4-2-1-3-5-10)15-8-11-6-7-12(20-11)14(17)18/h1-7,17-18H,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIAUEBFZXVDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)CNC(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674625
Record name [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-((((Benzyloxy)carbonyl)amino)methyl)thiophen-2-yl)boronic acid

CAS RN

1150114-33-2
Record name [5-({[(Benzyloxy)carbonyl]amino}methyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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